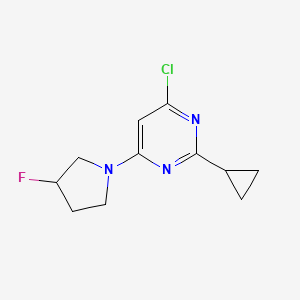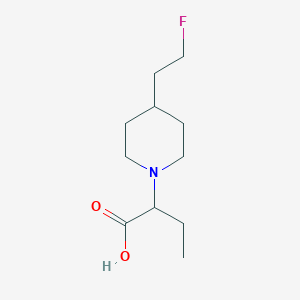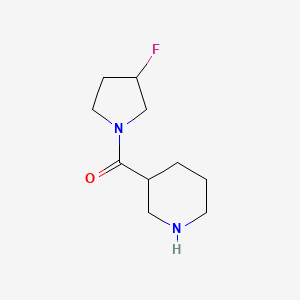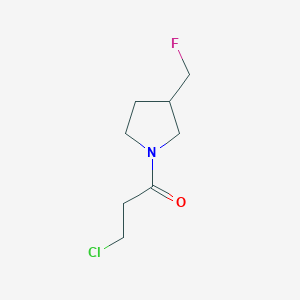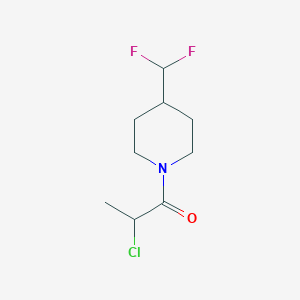
2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H14ClF2NO and its molecular weight is 225.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemo-enzymatic Synthesis
An efficient chemo-enzymatic synthesis approach has been developed for enantiopure intermediates, demonstrating the utility of "2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one" in the synthesis of compounds like arimoclomol and bimoclomol. This process involves using lipases in various ionic liquids combined with an organic solvent, optimizing reaction parameters to achieve high conversion and enantiomeric excess. This method highlights the compound's role in producing enantiomerically pure substances crucial for pharmaceutical applications (Banoth et al., 2012).
Glycine Transporter 1 Inhibition
Research has identified structurally diverse compounds, including derivatives of "this compound," as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These compounds exhibit significant central nervous system (CNS) activity, highlighting their potential in developing treatments for CNS disorders (Yamamoto et al., 2016).
Neuroleptic Agents Synthesis
The compound plays a critical role in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, indicating its importance in the pharmaceutical industry for developing treatments for psychiatric disorders. The key intermediate for these syntheses involves a complex reaction pathway, emphasizing the compound's utility in creating pharmacologically active agents (Botteghi et al., 2001).
Synthesis of Piperidine Derivatives
"Piperidine derivatives" are pivotal in the pharmaceutical industry, serving as building blocks for various therapeutic agents. The compound facilitates the synthesis of these derivatives, contributing to the development of novel drugs with potential antiarrhythmic and antihypertensive effects. This underscores the versatility of "this compound" in synthesizing structurally complex molecules with significant biological activities (Vervisch et al., 2012).
Chemical Synthesis
The compound is also used in the synthesis of intermediates like "2-Chloro-4-(piperidin-1-ylmethyl)pyridine," an essential step in producing lafutidine, a drug used for treating gastrointestinal disorders. This application highlights the compound's role in the chemical industry for synthesizing intermediates with specific applications in drug manufacturing (Shen Li, 2012).
Mécanisme D'action
Target of Action
It is structurally similar to apixaban, a potent inhibitor of blood coagulation factor xa . Therefore, it might have similar targets and roles in biological systems.
Mode of Action
Based on its structural similarity to apixaban, it might interact with its targets in a similar manner, leading to changes in the biological system .
Biochemical Pathways
If it acts similarly to apixaban, it might affect the coagulation cascade, specifically the factor xa pathway .
Pharmacokinetics
If it behaves similarly to apixaban, it might have good bioavailability and a rapid onset and offset of action .
Result of Action
If it acts similarly to apixaban, it might inhibit blood coagulation factor xa, thereby reducing the risk of thromboembolic disorders .
Propriétés
IUPAC Name |
2-chloro-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c1-6(10)9(14)13-4-2-7(3-5-13)8(11)12/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGFVDSVNUUFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



